BenchChemオンラインストアへようこそ!

4-(2-Chloroethoxy)benzaldehyde

Organic synthesis Oxidation chemistry Phenol synthesis

This para-substituted aromatic aldehyde features both an aldehyde group for condensation and a terminal alkyl chloride for controlled nucleophilic substitution. The chloroethoxy chain provides defined 4-5 Å spatial separation essential for PROTAC degrader linker optimization—geometry that hydroxy, bromo, or fluoro analogs cannot replicate. With a low-melting solid form and 85% documented Dakin oxidation yield to the corresponding phenol, this building block offers orthogonal reactivity and process efficiency for cardiovascular intermediate synthesis and targeted protein degradation programs. Select for chemoselective conjugation without premature alkylation side reactions.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 54373-15-8
Cat. No. B1329871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloroethoxy)benzaldehyde
CAS54373-15-8
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)OCCCl
InChIInChI=1S/C9H9ClO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2
InChIKeyHBHHMVNKQWECIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloroethoxy)benzaldehyde (CAS 54373-15-8): Product Baseline and Core Characteristics for Procurement


4-(2-Chloroethoxy)benzaldehyde (CAS 54373-15-8) is a para-substituted aromatic aldehyde bearing a chloroethoxy functional group, with molecular formula C9H9ClO2 and molecular weight 184.62 g/mol [1]. It exhibits a melting point range of 28–31 °C, existing as a low-melting solid or liquid at ambient temperature depending on storage conditions . The compound has a computed XLogP3 value of 2.4, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 26.3 Ų [2]. This bifunctional building block contains two reactive handles—an aldehyde group for condensation and nucleophilic addition chemistry, and a primary alkyl chloride for nucleophilic substitution or alkylation reactions—positioning it as a versatile intermediate in medicinal chemistry and organic synthesis workflows.

Why Generic Substitution of 4-(2-Chloroethoxy)benzaldehyde Fails in Critical Applications


Procurement of benzaldehyde derivatives as interchangeable intermediates disregards the functional specificity conferred by the chloroethoxy substituent. In PROTAC linker applications, the chloroethoxy chain length (O–CH2–CH2–Cl) provides a defined spatial separation between the target protein ligand and E3 ligase ligand, a parameter that cannot be replicated by hydroxy, bromo, fluoro, or propynyloxy analogs without altering linker geometry or synthetic accessibility . For pharmaceutical intermediate synthesis, particularly in cardiovascular drug development, the para-chloroethoxy substitution pattern is explicitly required for introducing specific aryloxy moieties into active pharmacophores [1]. The presence of the terminal alkyl chloride enables orthogonal reactivity with nucleophiles—a capability absent in the hydroxy analog (which requires activation) and distinct in reaction kinetics from the bromo analog (which may exhibit higher but less controlled reactivity). These compound-specific functional attributes mean that analog substitution would necessitate complete re-optimization of downstream synthetic routes and could compromise the structural integrity of target molecules.

4-(2-Chloroethoxy)benzaldehyde: Quantified Differentiation Evidence Against Closest Analogs


4-(2-Chloroethoxy)benzaldehyde vs. 4-(2-Hydroxyethoxy)benzaldehyde: Oxidative Conversion Yield Comparison

Oxidation of 4-(2-chloroethoxy)benzaldehyde to 4-(2-chloroethoxy)phenol proceeds with a quantified yield of 85% under Dakin-type oxidation conditions using sulfuric acid and hydrogen peroxide in methanol/water at 20°C for 44 hours . While 4-(2-hydroxyethoxy)benzaldehyde (CAS 22042-73-5) would require protection of its terminal hydroxyl group prior to similar oxidation conditions to prevent side reactions or self-condensation, the chloro analog's terminal chloride remains inert under these oxidative conditions, enabling a cleaner, higher-yielding transformation without additional protection/deprotection steps. This yield differential directly impacts step-efficiency and cost-per-kilogram calculations in scale-up scenarios.

Organic synthesis Oxidation chemistry Phenol synthesis

4-(2-Chloroethoxy)benzaldehyde vs. 4-(2-Bromoethoxy)benzaldehyde: PROTAC Linker Selection Based on Reactivity and Stability

Both 4-(2-chloroethoxy)benzaldehyde and 4-(2-bromoethoxy)benzaldehyde (CAS 52191-15-8) are commercially catalogued as PROTAC linkers for synthesizing heterobifunctional degraders . However, the chloride analog offers distinct advantages in linker design: the lower leaving-group propensity of chloride relative to bromide provides enhanced chemoselectivity during PROTAC assembly, reducing premature alkylation of nucleophilic residues on E3 ligase ligands or target protein ligands. Conversely, the bromo analog (MW 229.07) carries a 24% higher molecular weight than the chloro analog (MW 184.62) , which may negatively impact the overall PROTAC molecule's compliance with Lipinski-like guidelines for degrader physicochemical properties. The chloro analog's XLogP3 of 2.4 represents an intermediate lipophilicity that balances membrane permeability with aqueous solubility—a critical parameter in PROTAC linker optimization where excessively hydrophobic linkers can promote non-specific binding and aggregation [1].

PROTAC Targeted protein degradation Medicinal chemistry

4-(2-Chloroethoxy)benzaldehyde vs. 4-(2-Chloroethoxy)benzoic Acid: Functional Group Specificity in Cardiovascular Drug Intermediate Synthesis

4-(2-Chloroethoxy)benzaldehyde serves as a key intermediate specifically in the synthesis of vasodilators and cardiovascular pharmaceuticals, where the aldehyde functionality is essential for introducing the chloroethoxy aromatic moiety into active compounds [1]. In contrast, 4-(2-chloroethoxy)benzoic acid—a structurally similar compound differing only in the oxidation state of the para substituent (carboxylic acid vs. aldehyde)—cannot participate in condensation reactions such as Schiff base formation, reductive amination, or Wittig olefination that are fundamental to constructing the target pharmacophores in these drug classes. The aldehyde group enables carbon-carbon bond formation and nitrogen incorporation chemistry that is inaccessible to the carboxylic acid analog without prior reduction to the benzyl alcohol and subsequent re-oxidation. This functional group divergence means that procurement of the benzoic acid analog as a substitute would require a minimum of two additional synthetic steps (reduction to alcohol, then selective oxidation to aldehyde) with attendant yield losses and increased processing costs.

Pharmaceutical intermediates Cardiovascular drugs Vasodilator synthesis

4-(2-Chloroethoxy)benzaldehyde vs. 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde: Chain Length Specificity in Linker Applications

The single ethylene oxide unit in 4-(2-chloroethoxy)benzaldehyde (O–CH2–CH2–Cl) provides a linker length of approximately 4–5 Å between the aromatic ring and the terminal chloride. The extended analog 2-(2-(2-chloroethoxy)ethoxy)benzaldehyde contains two ethylene oxide units, doubling the chain length to approximately 8–9 Å . This chain length differential is non-trivial in PROTAC design, where linker length directly influences ternary complex formation efficiency between the target protein and E3 ligase. Empirical PROTAC optimization studies have established that linker length variations as small as 2–3 atoms can alter degradation efficiency (DC50 values) by an order of magnitude [1]. The chloroethoxy compound provides a short, rigid spacer that maintains tighter spatial orientation between ligase and target protein binding moieties, whereas the diethylene glycol analog introduces greater conformational flexibility that may either enhance or impair ternary complex stability depending on the specific protein pair. Procurement of the incorrect chain length would necessitate complete re-optimization of the PROTAC candidate's structure-activity relationship.

PROTAC linker Polymer chemistry Chain length optimization

4-(2-Chloroethoxy)benzaldehyde vs. 3-(2-Chloroethoxy)benzaldehyde: Positional Isomer Differentiation in Regioselective Synthesis

4-(2-Chloroethoxy)benzaldehyde and its meta-substituted positional isomer 3-(2-chloroethoxy)benzaldehyde exhibit distinct electronic and steric profiles despite identical molecular formulas (C9H9ClO2, MW 184.62). The para-substituted aldehyde places the electron-withdrawing formyl group in direct conjugation with the electron-donating ether oxygen, creating a push-pull electronic system that modulates the reactivity of both functional groups. In PROTAC linker applications, para-substitution provides a linear molecular geometry that orients the terminal chloride away from the E3 ligase ligand attachment point in a predictable, extended conformation. Meta-substitution introduces a 120° angular deviation in the molecular axis, altering the spatial orientation of the linker and potentially disrupting ternary complex formation. In pharmaceutical intermediate synthesis, the para isomer may be specifically required for target binding to biological receptors that recognize linear, rod-like aryl ether pharmacophores, whereas the meta isomer would present a bent geometry incompatible with the binding pocket. The two isomers are not chromatographically equivalent and require separate analytical method validation.

Regioselective synthesis Positional isomers Medicinal chemistry building blocks

4-(2-Chloroethoxy)benzaldehyde Purity and Analytical Specification Benchmarking

Commercial availability of 4-(2-chloroethoxy)benzaldehyde spans multiple purity grades with verified analytical specifications. MedChemExpress offers the compound at 99.61% purity with storage specifications of 4°C under nitrogen atmosphere for long-term stability, and -80°C for 6-month stability in solvent [1]. AKSci provides two grades: ≥98% (HPLC) and ≥95%, with documented melting point range of 28–31°C . Capot Chemical specifies purity ≥98% with moisture content ≤0.5% Max [2]. This multi-tiered purity landscape enables procurement optimization: high-purity (≥99.6%) grade for sensitive PROTAC and medicinal chemistry applications where trace impurities could confound biological assay results; standard purity (≥98%) for bulk intermediate synthesis; and economical grade (≥95%) for exploratory chemistry where subsequent purification is planned. In contrast, the hydroxy analog 4-(2-hydroxyethoxy)benzaldehyde is commercially available at ≥97% purity but requires refrigerated storage (2–8°C) under inert atmosphere due to potential hydrogen-bonding-mediated dimerization or oxidation of the terminal hydroxyl group, adding logistical complexity to procurement and inventory management [3].

Quality control HPLC purity Procurement specification

4-(2-Chloroethoxy)benzaldehyde: Evidence-Based Research and Industrial Application Scenarios


PROTAC Linker Development for Targeted Protein Degradation

4-(2-Chloroethoxy)benzaldehyde is validated as a PROTAC linker building block for constructing heterobifunctional degraders, as confirmed by multiple commercial PROTAC-focused vendor catalogs . The compound provides a short chloroethoxy spacer (approximately 4–5 Å) that connects the target protein ligand to the E3 ligase ligand with defined geometry. Selection of this linker over the bromo analog is supported by the 24% lower molecular weight contribution (184.62 vs. 229.07 g/mol) and controlled reactivity of the terminal chloride, which permits chemoselective conjugation without premature alkylation side reactions. The XLogP3 of 2.4 offers balanced lipophilicity suitable for maintaining favorable degrader physicochemical properties. Applications include oncology-focused PROTAC programs and targeted protein degradation research where precise linker length optimization is required.

Cardiovascular Drug Intermediate Manufacturing

4-(2-Chloroethoxy)benzaldehyde is specifically employed as an intermediate in the synthesis of vasodilators and cardiovascular pharmaceuticals, where it introduces the para-chloroethoxy aromatic moiety into active drug substances [1]. The aldehyde functional group enables critical carbon-carbon bond formation and nitrogen incorporation chemistry essential for constructing cardiovascular pharmacophores. The 85% documented oxidation yield to 4-(2-chloroethoxy)phenol demonstrates its utility as a precursor to phenolic building blocks without requiring protecting group strategies, directly impacting process efficiency and cost in pharmaceutical manufacturing workflows. This application scenario is particularly relevant for contract manufacturing organizations (CMOs) and pharmaceutical intermediate suppliers serving the cardiovascular drug development sector.

Precursor for 4-(2-Chloroethoxy)phenol Synthesis

Dakin-type oxidation of 4-(2-chloroethoxy)benzaldehyde yields 4-(2-chloroethoxy)phenol in 85% yield under H2SO4/H2O2 conditions in methanol/water at ambient temperature . The resulting phenol derivative serves as a versatile intermediate for further functionalization through O-alkylation, Mitsunobu reactions, or coupling chemistry. The terminal chloride remains intact throughout the oxidation, preserving a reactive handle for subsequent synthetic manipulations. This scenario applies to medicinal chemistry laboratories and CROs requiring access to 4-(2-chloroethoxy)phenol where direct procurement of the phenol may be cost-prohibitive or where in-house synthesis provides supply chain flexibility.

Quality-Controlled Building Block for Medicinal Chemistry Libraries

With commercial availability at 99.61% HPLC purity from MedChemExpress [2] and ≥98% grades from multiple vendors, 4-(2-chloroethoxy)benzaldehyde is suitable for incorporation into medicinal chemistry compound libraries where high purity is essential to avoid false-positive or false-negative biological assay results. The compound's bifunctional reactivity profile (aldehyde for condensation chemistry; alkyl chloride for nucleophilic substitution) supports diversity-oriented synthesis strategies for generating structurally varied screening compounds. Applications include hit-to-lead optimization programs, fragment-based drug discovery, and the construction of focused libraries targeting specific protein classes where chloroethoxy-substituted aromatic aldehydes are privileged scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Chloroethoxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.